REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([N+]([O-])=O)[CH3:12])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].O.Cl.C(OCC)(=[O:20])C>C1(C)C=CC=CC=1.[Fe]>[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([CH3:12])=[O:20])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9]
|
Name
|
|
Quantity
|
790 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1OC)C=C(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ferric chloride
|
Quantity
|
14.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
730 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the heating and stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
After the reaction had cooled to RT
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
WASH
|
Details
|
The filtrate was washed with 20 mL of saturated aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
FILTRATION
|
Details
|
The aqueous layer was filtered again
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with 2×40 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with 50 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over sodium sulfate and concentration
|
Type
|
CUSTOM
|
Details
|
afforded a red oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 30% dichloromethane in hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1OC)CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 411 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |